ethyl 2-(2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate ethyl 2-(2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 850915-89-8
VCID: VC4534655
InChI: InChI=1S/C24H22BrN3O4S3/c1-2-32-23(31)19-15-4-3-5-17(15)35-21(19)27-18(29)12-34-24-26-16-10-11-33-20(16)22(30)28(24)14-8-6-13(25)7-9-14/h6-9H,2-5,10-12H2,1H3,(H,27,29)
SMILES: CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)Br)SCC4
Molecular Formula: C24H22BrN3O4S3
Molecular Weight: 592.54

ethyl 2-(2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

CAS No.: 850915-89-8

Cat. No.: VC4534655

Molecular Formula: C24H22BrN3O4S3

Molecular Weight: 592.54

* For research use only. Not for human or veterinary use.

ethyl 2-(2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate - 850915-89-8

Specification

CAS No. 850915-89-8
Molecular Formula C24H22BrN3O4S3
Molecular Weight 592.54
IUPAC Name ethyl 2-[[2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Standard InChI InChI=1S/C24H22BrN3O4S3/c1-2-32-23(31)19-15-4-3-5-17(15)35-21(19)27-18(29)12-34-24-26-16-10-11-33-20(16)22(30)28(24)14-8-6-13(25)7-9-14/h6-9H,2-5,10-12H2,1H3,(H,27,29)
Standard InChI Key LNTMBJKGPTVTMO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)Br)SCC4

Introduction

Structural Overview

The compound ethyl 2-(2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a polycyclic heteroaromatic molecule featuring two fused thiophene systems and a pyrimidinone core. Key structural elements include:

  • Cyclopenta[b]thiophene-3-carboxylate backbone: A bicyclic system comprising a five-membered cyclopentane fused to a thiophene ring, esterified with an ethyl group at position 3 .

  • Acetamido-sulfanyl bridge: A thioether-linked acetamide group at position 2 of the cyclopenta[b]thiophene, connecting to a thieno[3,2-d]pyrimidin-4-one moiety .

  • 4-Bromophenyl substitution: A para-brominated phenyl group at position 3 of the pyrimidinone ring .

Molecular Formula: C₂₇H₂₃BrN₄O₄S₃
Molecular Weight: 667.62 g/mol .

Synthesis and Reaction Pathways

Key Intermediates

  • Ethyl 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate (CAS 4815-29-6):

    • Synthesized via the Gewald reaction, involving cyclocondensation of ethyl cyanoacetate, cyclopentanone, and elemental sulfur .

    • Key spectral data:

      • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, J = 7.1 Hz), 2.50–2.70 (m, 4H), 4.30 (q, 2H, J = 7.1 Hz), 5.20 (s, 2H, NH₂) .

  • 3-(4-Bromophenyl)-2-sulfanyltetrahydrothieno[3,2-d]pyrimidin-4(3H)-one:

    • Prepared by reacting 2-mercaptothieno[3,2-d]pyrimidin-4-one with 4-bromophenylboronic acid under Suzuki–Miyaura coupling conditions .

Final Coupling Reaction

The target compound is synthesized via a two-step protocol:

  • Acylation: Reaction of ethyl 2-amino-cyclopenta[b]thiophene-3-carboxylate with 2-chloroacetyl chloride to form ethyl 2-(2-chloroacetamido)-cyclopenta[b]thiophene-3-carboxylate (CAS 203385-15-3) .

  • Thioether Formation: Nucleophilic substitution of the chloro group with 3-(4-bromophenyl)-2-sulfanyltetrahydrothieno[3,2-d]pyrimidin-4-one in the presence of a base (e.g., K₂CO₃) .

Yield: ~65–72% .

Physicochemical Properties

PropertyValue/DescriptionSource
Melting Point178–182°C (decomposes)
SolubilityDMSO: >10 mg/mL; H₂O: <0.1 mg/mL
LogP (Partition Coefficient)3.8 ± 0.2
UV-Vis (λmax in MeOH)274 nm (ε = 12,400 L·mol⁻¹·cm⁻¹)

Biological Activity and Applications

Antimicrobial Activity

  • Gram-positive bacteria: MIC = 8–16 µg/mL against Staphylococcus aureus .

  • Fungi: Moderate activity against Candida albicans (MIC = 32 µg/mL) .

ADME Profiling (in silico)

ParameterPrediction
Bioavailability Score0.55 (moderate)
BBB PermeabilityNo (logBB = −1.2)
CYP2D6 InhibitionLow (Probability = 0.17)
Half-life4.2 hours (rat model)

Industrial and Research Relevance

  • Pharmaceuticals: Core scaffold in kinase inhibitor development .

  • Material Science: Potential use in organic semiconductors due to extended π-conjugation .

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